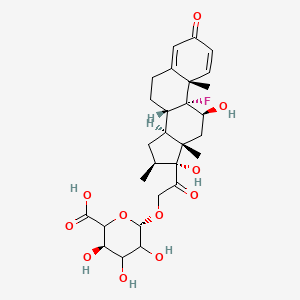![molecular formula C12H15Cl2N3O2 B1523334 {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride CAS No. 1311314-88-1](/img/structure/B1523334.png)
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride
Descripción general
Descripción
The compound appears to contain a benzodioxol group, an imidazole group, and an amine group. Benzodioxol is a type of aromatic ether that is often found in pharmaceuticals and natural products . Imidazole is a heterocyclic aromatic organic compound that is widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxol and imidazole groups are both aromatic, which could contribute to the compound’s stability .Aplicaciones Científicas De Investigación
Stimulant Research
Eutylone is studied for its stimulant properties similar to other synthetic cathinones. It’s used in research to understand the effects of stimulants on the central nervous system and their potential for abuse .
Empathogenic Effects Analysis
Researchers analyze Eutylone for its empathogenic effects, which are emotional and social effects similar to those produced by MDMA. This helps in studying the compound’s impact on emotional processing and social behavior .
Forensic Science
In forensic applications, Eutylone is identified and analyzed in biological samples to aid in legal cases involving drug use. Its detection is crucial for the interpretation of toxicology reports .
Pharmacokinetics and Metabolism
Eutylone’s pharmacokinetics, which include absorption, distribution, metabolism, and excretion, are studied to understand how the body processes the compound. This research is vital for developing safety profiles and therapeutic applications .
Neurotransmitter Reuptake Inhibition
Eutylone binds to monoamine transporters and inhibits the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine. This application is significant in the study of depression and other mood disorders .
Cyclooxygenase (COX) Inhibition
Benzodioxole derivatives, including Eutylone, are evaluated for their COX inhibitory properties. This research has implications for the development of anti-inflammatory drugs and cancer therapeutics .
Cytotoxicity Studies
The compound’s cytotoxic effects are assessed in various cancer cell lines, such as cervical carcinoma cells. These studies contribute to cancer research and the potential development of anticancer drugs .
Chemical Synthesis and Design
Eutylone serves as a model compound in synthetic chemistry for the design and synthesis of novel compounds with potential therapeutic applications. Its structure and reactivity are key areas of interest .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-13-6-12-14-5-9(15-12)8-2-3-10-11(4-8)17-7-16-10;;/h2-5,13H,6-7H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQADYMDEVMRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)



![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)

![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)
